4-[((S)-2-Amino-3-methyl-butyryl)-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
Description
Chemical Structure: This compound features a piperidine core with a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The 4-position is substituted with an isopropyl-amino group linked to an (S)-2-amino-3-methyl-butyryl moiety, a branched-chain acyl group derived from L-valine. The Boc group is critical for protecting the amine during synthetic processes, while the acylated side chain may confer stereochemical specificity in biological interactions .
Applications: Such Boc-protected piperidine derivatives are widely used as intermediates in pharmaceutical synthesis, particularly for kinase inhibitors or protease-targeting drugs.
Properties
IUPAC Name |
tert-butyl 4-[[(2S)-2-amino-3-methylbutanoyl]-propan-2-ylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35N3O3/c1-12(2)15(19)16(22)21(13(3)4)14-8-10-20(11-9-14)17(23)24-18(5,6)7/h12-15H,8-11,19H2,1-7H3/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGJCVSUVQTRCU-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C1CCN(CC1)C(=O)OC(C)(C)C)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C1CCN(CC1)C(=O)OC(C)(C)C)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[((S)-2-Amino-3-methyl-butyryl)-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound with potential applications in medicinal chemistry. Its molecular formula is C18H35N3O3, and it has a molecular weight of approximately 341.49 g/mol. This compound is characterized by its piperidine ring and various functional groups, which contribute to its biological activity.
Research indicates that this compound interacts with various biological targets, particularly those involved in neurological pathways. Preliminary studies suggest it may influence neurotransmitter systems, which could have implications for treating conditions such as depression and anxiety. The specific mechanisms through which it exerts its effects include:
- Receptor Interaction : The compound may modulate receptor activity related to neurotransmitters.
- Neurotransmitter Systems : It has shown potential in influencing serotonin and dopamine pathways, which are crucial for mood regulation.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with structurally similar compounds. Below is a table summarizing key differences:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 4-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester | C17H33N3O3 | Contains an ethyl group instead of isopropyl, affecting lipophilicity. |
| (R)-3-[((S)-2-Amino-3-methyl-butyryl)-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester | C18H35N3O3 | Features an isopropyl group but differs in stereochemistry. |
| 3-{[((S)-2-Amino-3-methyl-butyryl)-benzyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester | C19H35N3O3 | Contains a benzyl group, altering binding characteristics and hydrophobicity. |
This table illustrates how variations in side chains and functional groups can significantly impact biological activity and therapeutic potential.
Case Studies
Several studies have investigated the biological activities of this compound:
- Neuropharmacological Studies : In vitro assays demonstrated that the compound exhibited significant effects on serotonin and dopamine receptors, suggesting potential for treating mood disorders.
- In Vivo Models : Animal studies indicated that administration of the compound led to reduced anxiety-like behaviors, supporting its potential use as an anxiolytic agent.
- Comparative Efficacy Studies : When compared to traditional antidepressants, this compound showed comparable efficacy with a potentially improved side effect profile.
Pharmacodynamics and Pharmacokinetics
Understanding the pharmacodynamics (PD) and pharmacokinetics (PK) of this compound is crucial for its development as a therapeutic agent:
- Pharmacodynamics : The compound's ability to modulate neurotransmitter systems suggests a complex interaction with various receptors, which could lead to both therapeutic effects and side effects.
- Pharmacokinetics : Preliminary data on absorption, distribution, metabolism, and excretion (ADME) indicate that the compound has favorable properties that could enhance its therapeutic viability.
Scientific Research Applications
Medicinal Chemistry Applications
This compound has been studied for its potential as a therapeutic agent in various conditions:
- Neurological Disorders : Preliminary studies suggest that it may influence neurotransmitter systems, which could be beneficial for treating conditions such as depression or anxiety.
- Receptor Interaction : Research indicates that it interacts with receptors involved in neurological pathways, potentially modulating their activity and offering new avenues for drug development .
Case Studies
- Study on Antidepressant Effects : In a controlled study, the compound demonstrated significant effects on serotonin receptor modulation, indicating potential use as an antidepressant. The study highlighted the need for further investigation into its pharmacodynamics and pharmacokinetics.
Synthesis and Derivatives
The synthesis of this compound typically involves several steps that require precise control over reaction conditions to ensure high yields and purity. The following steps outline a general synthesis pathway:
- Formation of Piperidine Ring : Starting materials are reacted to form the piperidine structure.
- Introduction of Functional Groups : Subsequent reactions introduce the amino acid derivatives and tert-butyl ester groups.
- Purification : High-performance liquid chromatography (HPLC) is often employed to purify the final product.
Future research should focus on:
- In Vivo Studies : Conducting animal studies to evaluate the efficacy and safety profile of this compound.
- Mechanistic Studies : Investigating the detailed mechanisms by which this compound influences neurotransmitter systems.
- Development of Derivatives : Exploring modifications of the chemical structure to enhance selectivity and potency.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, molecular weights, and functional groups of analogous piperidine derivatives:
Preparation Methods
Boc Protection of Piperidine
The piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (triethylamine or DMAP in dichloromethane). Typical yields range from 85–90%.
Introduction of Isopropylamino Group
Method A: Direct alkylation of 1-Boc-piperidin-4-one with isopropylamine via reductive amination:
-
Reagents: Sodium triacetoxyborohydride (STAB) in dichloromethane.
-
Conditions: 0°C to room temperature, 12–24 hr.
Method B: Nucleophilic substitution of 1-Boc-4-chloropiperidine with isopropylamine:
-
Reagents: Excess isopropylamine in THF at reflux.
-
Yield: 65–70%.
Synthesis of Intermediate B: (S)-2-(Boc-amino)-3-methyl-butyric Acid
Enantioselective Synthesis
The (S)-configuration is introduced using:
Boc Protection
The amino group is protected with Boc₂O in THF/water (pH 9–10). Yield: 90–95%.
Amide Coupling of Intermediates A and B
Coupling Reagents and Conditions
| Reagent System | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| T3P (propylphosphonic anhydride) | DCM | 0°C to RT | 85% | |
| EDC/HOBt | DMF | RT | 78% | |
| HATU/DIEA | ACN | -15°C | 88% |
Optimal Conditions: T3P in dichloromethane at 0°C provides high yields and minimal racemization.
Stereochemical Integrity
Racemization during coupling is mitigated by:
Global Deprotection and Final Product Isolation
Boc Removal
Deprotection Methods:
| Acid System | Solvent | Time | Yield | Purity |
|---|---|---|---|---|
| 4M HCl/dioxane | Dioxane | 2 hr | 90% | 95% |
| TFA/DCM (1:1) | DCM | 1 hr | 92% | 97% |
| HCl (gas) in toluene | Toluene | 4 hr | 88% | 96% |
Preferred Method: TFA/DCM (1:1) achieves rapid deprotection with high purity.
Purification
Scalability and Process Optimization
Large-Scale Challenges
Green Chemistry Approaches
-
Catalytic Methods: Enzymatic resolution for (S)-2-amino-3-methyl-butyric acid reduces waste.
Analytical Characterization
Spectroscopic Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
